Benzyl 3-aminopiperidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Benzyl 3-aminopiperidine-1-carboxylate and related compounds involves several key steps that leverage the principles of green chemistry and aim for efficiency. A notable method for its preparation, as detailed by Jean et al. (2001), involves the Curtius rearrangement mediated by sodium nitrite and trifluoroacetic acid starting from acylhydrazides. This route is particularly advantageous due to its operation mainly in aqueous conditions, yielding the desired product in substantial yields from commercially available materials (Jean et al., 2001).
Molecular Structure Analysis
The molecular structure of Benzyl 3-aminopiperidine-1-carboxylate is crucial for its reactivity and the subsequent applications in synthesis. The compound features a piperidine ring, a fundamental structure in organic chemistry known for its versatility. The benzyl group adds to its lipophilicity, which can influence its solubility and interaction with biological molecules. The presence of both amino and carboxylate groups allows for further functionalization and the formation of derivatives through various chemical reactions.
Chemical Reactions and Properties
Benzyl 3-aminopiperidine-1-carboxylate participates in several chemical reactions, including N-alkylation, ring opening, and cycloaddition reactions, showcasing its versatility as a synthetic intermediate. For instance, the compound can undergo ring expansion or opening reactions, leading to the synthesis of polysubstituted amino acids, a process highlighted by Papa and Tomasini (2000) (Papa & Tomasini, 2000).
Scientific Research Applications
Synthesis and Chemical Transformation
Synthesis Techniques : Benzyl 3-aminopiperidine-1-carboxylate and similar compounds have been synthesized using various techniques. For instance, Jean et al. (2001) demonstrated a method to prepare 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine in aqueous conditions, highlighting a convenient synthesis route starting from commercially available materials (Jean et al., 2001).
Catalysis and Enantioselectivity : The use of protective strategies in ω-transaminase-catalyzed kinetic resolutions has been studied by Höhne et al. (2008), who found that the protection of 3-aminopiperidine enhances reaction rates and enantioselectivity (Höhne et al., 2008).
Esterification Reactions : The synthesis of benzyl esters, including those derived from amino acid and sugar derivatives, has been studied by Tummatorn et al. (2007), providing insights into esterification reactions involving benzyl 3-aminopiperidine-1-carboxylate (Tummatorn et al., 2007).
Biologically Active Compound Synthesis
Synthesis of SP Antagonists : Burdzhiev and Stanoeva (2010) explored the synthesis of compounds that share moieties with common SP antagonists, suggesting potential applications in the development of new therapeutic agents (Burdzhiev & Stanoeva, 2010).
Pharmacological Applications : The rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides has been explored by Royal et al. (2016) to create enantioenriched 3-aminopiperidine derivatives, important in pharmaceutical drugs (Royal et al., 2016).
Miscellaneous Applications
Catalytic Transformations : Studies on the catalytic transformations of benzylic carboxylates and carbonates, as reviewed by Kuwano (2009), provide insights into the chemical behavior of similar compounds in various catalytic processes (Kuwano, 2009).
Novel Synthesis Techniques : The synthesis of azepino[3,4b]indoles via the Plancher rearrangement, as explored by Eisenbeis et al. (2010), presents a novel approach to creating complex structures involving benzyl 3-aminopiperidine-1-carboxylate derivatives (Eisenbeis et al., 2010).
Molecular Docking and Spectroscopy : The study of structural, spectroscopic properties, and molecular docking of certain benzofuran-carboxylic acids derivatives by Sagaama et al. (2020) can provide valuable insights into the molecular behavior of benzyl 3-aminopiperidine-1-carboxylate and similar compounds (Sagaama et al., 2020).
Safety And Hazards
Benzyl 3-aminopiperidine-1-carboxylate is associated with some safety hazards. It has been assigned the GHS07 pictogram, and the precautionary statements P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
benzyl 3-aminopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFBPDLWODIXHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258438 | |
Record name | Phenylmethyl 3-amino-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-aminopiperidine-1-carboxylate | |
CAS RN |
711002-74-3 | |
Record name | Phenylmethyl 3-amino-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=711002-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 3-amino-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-1-N-Cbz-piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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